Home > Products > Screening Compounds P89432 > 2,6,7-trimethyl-1H-quinazolin-4-one
2,6,7-trimethyl-1H-quinazolin-4-one -

2,6,7-trimethyl-1H-quinazolin-4-one

Catalog Number: EVT-8398746
CAS Number:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6,7-trimethyl-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones are characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. The specific compound 2,6,7-trimethyl-1H-quinazolin-4-one is notable for its unique methyl substitutions at the 2, 6, and 7 positions, which can influence its chemical reactivity and biological properties.

Source and Classification

Quinazolinones, including 2,6,7-trimethyl-1H-quinazolin-4-one, are classified as nitrogen-containing heterocycles. They are synthesized from various precursors such as 2-aminobenzamides and amidines through different synthetic pathways. Their classification falls under organic compounds with significant relevance in pharmaceutical chemistry due to their potential therapeutic effects against various diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,6,7-trimethyl-1H-quinazolin-4-one can be accomplished through several methods:

  1. Copper-Mediated Tandem C(sp²)–H Amination and Annulation: This method involves the reaction of benzamides with amidines under copper catalysis to form quinazolinones efficiently. This approach allows for the introduction of various substituents at specific positions on the quinazolinone ring .
  2. Microwave-Assisted Synthesis: A solvent-free method utilizing microwave irradiation has been reported, where 2-aminobenzamides react with orthoesters in the presence of acetic acid to yield quinazolinones in high yields . This method is advantageous due to its simplicity and reduced reaction times.
  3. One-Pot Three-Component Reactions: Recent advancements have introduced one-pot reactions that combine multiple reagents to form quinazolinones directly from readily available starting materials .

These methods highlight the versatility of synthetic routes available for producing quinazolinone derivatives.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2,6,7-trimethyl-1H-quinazolin-4-one can be described as follows:

  • Molecular Formula: C₁₁H₁₃N₁O
  • Molecular Weight: Approximately 175.23 g/mol
  • Structural Features: The compound features a quinazoline core with three methyl groups attached at the 2, 6, and 7 positions relative to the nitrogen atom in the ring system.

The presence of these methyl groups can significantly affect the compound's solubility, reactivity, and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

2,6,7-trimethyl-1H-quinazolin-4-one participates in various chemical reactions typical of quinazolinone derivatives:

  1. Nucleophilic Substitution Reactions: The nitrogen atom in the quinazoline ring can act as a nucleophile in reactions with electrophiles.
  2. Cyclization Reactions: Quinazolinones can undergo cyclization to form more complex structures or fused heterocycles when reacted with suitable reagents under specific conditions.
  3. Photochemical Reactions: Quinazolinones have been shown to participate in photochemical processes that can lead to new derivatives with altered properties .

These reactions illustrate the compound's potential for further functionalization and application in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 2,6,7-trimethyl-1H-quinazolin-4-one often involves interactions at the molecular level with biological targets:

  1. Inhibition of Enzymatic Activity: Many quinazolinone derivatives exhibit inhibitory effects on enzymes involved in disease pathways. For example, they may act as inhibitors of kinases or other enzymes critical for cell signaling.
  2. Receptor Binding: The structural features of quinazolinones allow them to bind selectively to various receptors in biological systems, influencing cellular responses.
  3. Antimicrobial Activity: Some studies have indicated that certain derivatives possess antimicrobial properties through mechanisms that disrupt bacterial cell function or inhibit growth .

Understanding these mechanisms is crucial for developing new therapeutic agents based on this scaffold.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,6,7-trimethyl-1H-quinazolin-4-one include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature.

Chemical properties include:

  • Stability: Generally stable under normal conditions but may decompose under strong acidic or basic environments.

Analyses using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) confirm its structural integrity during synthesis and characterization.

Applications

Scientific Uses

The applications of 2,6,7-trimethyl-1H-quinazolin-4-one span various fields:

  1. Pharmaceuticals: Due to their diverse biological activities, quinazolinones are explored as potential therapeutic agents against cancer, infectious diseases, and inflammation.
  2. Material Science: The unique properties of quinazolinones make them suitable for developing advanced materials with specific optical or electronic characteristics.
  3. Biological Research: Quinazolinone derivatives are often used as tools in biochemical research to study enzyme functions or cellular processes due to their ability to selectively inhibit target proteins.
Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Drug Discovery

The journey of quinazolinones in drug discovery commenced in the late 19th century with the pioneering work of Griess, who synthesized the first quinazolinone derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) in 1869 through the reaction of anthranilic acid with cyanide in ethanol. This foundational work established quinazolinones as a chemically accessible class of heterocycles [4] . The field advanced significantly with Niementowski's landmark synthesis in 1895, which provided a robust and versatile route to 4(3H)-quinazolinones via the condensation of anthranilic acid with amides or formamide under thermal conditions. This method remains a cornerstone in quinazolinone chemistry due to its simplicity and adaptability [3] [5] .

The mid-20th century witnessed a surge in exploring the pharmacological potential of quinazolinones. A pivotal milestone emerged with the identification of febrifugine, a natural quinazolinone alkaloid isolated from Dichroa febrifuga Lour. This discovery validated the scaffold's potential, demonstrating potent antimalarial activity approximately 100-fold greater than quinine. While its clinical utility was limited by toxicity, febrifugine inspired extensive synthetic campaigns to develop safer analogs [1] . The late 20th and early 21st centuries saw the approval of several quinazolinone-based drugs, most notably prazosin (alpha-1 adrenergic antagonist for hypertension) and afatinib (EGFR tyrosine kinase inhibitor for non-small cell lung cancer). These successes underscored the scaffold's translational potential and stimulated intensive research into novel derivatives [2] [5] [6].

Table 1: Historical Milestones in Quinazolinone-Based Drug Discovery

YearMilestoneSignificance
1869Griess synthesizes first quinazolinone derivative [4] Established fundamental chemical accessibility of the scaffold.
1895Niementowski develops anthranilic acid-formamide condensation [3] Provided a general, high-yield synthetic route to 4(3H)-quinazolinones.
1940sIsolation and characterization of febrifugine [1] Demonstrated potent natural product bioactivity (antimalarial), validating scaffold potential.
1970sDevelopment and approval of prazosin [5]First major therapeutic success (antihypertensive), proving clinical translatability.
2010sApproval of afatinib [5] [6]Highlighted scaffold's relevance in modern targeted therapy (kinase inhibition).

Recent decades have been characterized by methodological refinements in synthesis (e.g., microwave assistance, green chemistry approaches) and a deeper understanding of structure-activity relationships (SAR). This has enabled the rational design of optimized derivatives like 2,6,7-trimethyl-1H-quinazolin-4-one, where specific alkyl substitutions enhance target affinity and drug-like properties [1] [3] .

Structural Classification of Quinazolinones and Positional Isomerism

Quinazolinones exhibit complex structural diversity governed by three primary factors: the position of the carbonyl group, the saturation state of the pyrimidine ring, and the pattern of substitution on both the benzene and pyrimidine rings. This diversity underpins their wide-ranging chemical behavior and biological activities.

Positional Isomerism of the Carbonyl Group:The fundamental classification hinges on the location of the oxo group:

  • 2(1H)-Quinazolinones: Feature the carbonyl at position 2. These isomers are less common in nature but are typically synthesized from anthranilonitrile or benzamides with nitriles [4] [7].
  • 4(3H)-Quinazolinones: Feature the carbonyl at position 4. This is the most prevalent and biologically significant isomer. It arises naturally in numerous alkaloids and is readily synthesized from anthranilic acid derivatives (e.g., Niementowski synthesis). 4(3H)-quinazolinones exhibit lactam-lactim tautomerism (Scheme 1), influencing their reactivity and hydrogen-bonding potential. In the lactam form, they act as hydrogen bond acceptors at C4=O, while the lactim form can act as a donor via N3-H. This tautomeric equilibrium significantly impacts their interactions with biological targets. 2,6,7-trimethyl-1H-quinazolin-4-one belongs to this class [3] [4] [7].
  • 2,4(1H,3H)-Quinazolinediones: Feature carbonyl groups at both positions 2 and 4. These derivatives often possess distinct physicochemical and pharmacological profiles, frequently explored as central nervous system agents or enzyme inhibitors [4] .

Table 2: Classification of Quinazolinones Based on Carbonyl Position and Key Characteristics

Isomer TypeCore StructureKey Synthetic PrecursorsTautomerismPrevalence/Biological Relevance
2(1H)-Quinazolinone[Structure 1]Anthranilonitrile, Benzamides + Nitriles [4]Minor tautomeric formsLess common; Specific biological activities reported.
4(3H)-Quinazolinone[Structure 2]Anthranilic acid, Esters, Amides [3] Significant Lactam-Lactim [7] Most prevalent; Core of many drugs/natural products (e.g., Febrifugine).
2,4(1H,3H)-Dione[Structure 3]Anthranilic acid + Urea/KNCO [4] [5]Dicarbonyl systemDistinct profile (e.g., CNS activity, DHFR inhibition).

Substitution Patterns and Saturation:Beyond the core isomers, quinazolinones are further classified based on substituents and ring saturation:

  • Degree of Saturation: Fully aromatic quinazolines (rare in bioactive contexts), 3,4-dihydroquinazolinones (e.g., some natural products), and 1,2,3,4-tetrahydroquinazolines. 2,6,7-trimethyl-1H-quinazolin-4-one is fully aromatic in the benzene ring with a partially reduced pyrimidinone ring (non-aromatic due to the carbonyl) [7] [9].
  • Substitution Location:
  • Pyrimidine Ring Substitution: Common at positions 2 (electron-withdrawing/-donating groups, heterocycles) and 3 (alkyl, aryl, acyl groups). The substituent at N3 can significantly influence lipophilicity and conformation.
  • Benzene Ring Substitution (Positions 5-8): Electron-donating groups (e.g., methyl at positions 6 and 7 in 2,6,7-trimethyl-1H-quinazolin-4-one) or electron-withdrawing groups (halo, nitro) modulate electron density, lipophilicity, and steric bulk, profoundly affecting target binding and potency [3] [7] [9].

The specific substitution pattern of 2,6,7-trimethyl-1H-quinazolin-4-one – methyl groups at the 2-position of the pyrimidine ring and the 6- and 7-positions of the benzene ring – represents a strategically designed variation aimed at optimizing steric occupancy, lipophilicity, and electronic effects for enhanced bioactivity and drug-likeness compared to the unsubstituted core [9] .

Role of 2,6,7-Trimethyl-1H-Quinazolin-4-One in Heterocyclic Drug Design

2,6,7-Trimethyl-1H-quinazolin-4-one exemplifies the rational application of Structure-Activity Relationship (SAR) principles and structure-based drug design (SBDD) to optimize the quinazolinone scaffold for specific therapeutic applications. Its distinct substitution pattern confers unique physicochemical and pharmacophoric properties:

Strategic Methyl Group Contributions:

  • Position 2 (Pyrimidine Ring): The 2-methyl group contributes primarily through steric and electronic effects. It moderately increases lipophilicity (log P) compared to hydrogen at position 2, enhancing membrane permeability. Sterically, it occupies a defined space near the hinge region binding pocket of certain enzymes (e.g., kinases, dihydrofolate reductase - DHFR), potentially improving selectivity over off-target proteins. Electronically, it acts as a weak electron-donor, subtly influencing the electron density of the adjacent N1 and N3 atoms, which can affect hydrogen-bonding interactions [7] [9] .
  • Positions 6 & 7 (Benzene Ring): These adjacent methyl groups exert a synergistic effect. They significantly enhance lipophilicity, facilitating passive diffusion across biological membranes, including potentially the blood-brain barrier (BBB). Critically, they introduce defined steric bulk in the region corresponding to the quinazoline's "head" group. This steric contour can be exploited for complementary van der Waals interactions within hydrophobic sub-pockets of target proteins. The methyl groups also exert a moderate electron-donating effect (+I effect), increasing the electron density of the fused benzene ring. This can influence binding to targets where π-π stacking or cation-π interactions are crucial. In the context of 2,6,7-trimethyl-1H-quinazolin-4-one, this substitution pattern avoids the potential metabolic sensitivity associated with electron-withdrawing groups at these positions [3] [9] .

Role in Modern Drug Design Paradigms:2,6,7-Trimethyl-1H-quinazolin-4-one serves as a versatile chemical intermediate and a critical pharmacophore model in several contexts:

  • Non-Covalent Inhibitor Design: Its structure aligns with scaffolds designed for non-covalent, competitive enzyme inhibition. The lactam carbonyl (C4=O) and N1/N3 atoms serve as key hydrogen bond acceptors/donors. The 2,6,7-trimethyl pattern provides a defined hydrophobic surface, crucial for complementing enzyme active sites lacking deep polar pockets. This principle was demonstrated effectively in the design of non-covalent SARS-CoV-2 main protease (Mpro) inhibitors derived from quinazolin-4-ones, where hydrophobic substituents significantly boosted potency over the lead compound baicalein [9].
  • Fragment-Based Drug Discovery (FBDD): The core structure, with its specific methyl substitutions, represents a valuable fragment with good ligand efficiency. Its relatively low molecular weight and complexity allow for iterative structural elaboration (e.g., at N3, or by introducing polar groups onto the methyls) to optimize binding affinity and selectivity towards specific targets like protein kinases (e.g., EGFR family) or folate pathway enzymes (e.g., DHFR) [5] .
  • Overcoming Resistance: In kinase inhibitor design, substitutions on the quinazoline core benzene ring (positions 6 & 7) are often critical for maintaining activity against mutant forms of the kinase. While 2,6,7-trimethyl-1H-quinazolin-4-one itself might not be a drug, its substitution pattern informs the design of derivatives targeting resistant mutants by optimizing steric fit and hydrophobic interactions within the ATP-binding pocket [5] [6].

Table 3: Synthesis Methods Relevant to 2,6,7-Trimethyl-1H-quinazolin-4-one Analogues

Synthetic MethodKey Reagents/ConditionsApplicability to 2,6,7-TriMeQAdvantages/LimitationsCitation
Classical Niementowski (Modified)6,7-Dimethylanthranilic acid + Acetamide/Formamide; Heat (120-150°C) or MWDirect. Uses suitably substituted anthranilic acid precursor.Robust; May require high temp; Yield moderate to good. [1] [3] [5]
Cyclocondensation of Anthranilamide2-Amino-4,5-dimethylbenzamide + Acetic acid/Anhydride or Pyruvic acid derivativesDirect. Requires substituted anthranilamide.Flexible; Anthranilamide synthesis can be multi-step. [1] [3]
Oxidative Cyclization2-Amino-4,5-dimethylbenzamide + Aldehyde (e.g., Acetaldehyde for Me) + Oxidant (e.g., KMnO₄, I₂, air/O₂)Applicable. Uses substituted anthranilamide and aldehyde.Tandem imine formation/cyclization/oxidation; Broad scope. [3] [8]
Metal-Catalyzed Methodse.g., Pd/C, CuI, Yb(OTf)₃ catalyzed cyclizations of o-halo/amino benzamides with isocyanates or nitrilesPotential route via substituted precursors.Efficient but requires catalyst; May involve sensitive reagents. [1] [3]

The synthetic routes to access 2,6,7-trimethyl-1H-quinazolin-4-one and its analogs typically leverage functionalized precursors. The most common strategy involves using 6,7-dimethylanthranilic acid or 2-amino-4,5-dimethylbenzamide in classical (Niementowski) or modern (microwave-assisted, oxidative) cyclization reactions with suitable C2-synthons (e.g., acetamide for the 2-methyl group, acetic anhydride, or orthoacetate) (Table 3) [1] [3] [5]. This targeted synthesis underscores its role as a deliberate structural optimization within medicinal chemistry campaigns, moving beyond the unsubstituted quinazolinone scaffold to achieve enhanced pharmacological profiles.

Properties

Product Name

2,6,7-trimethyl-1H-quinazolin-4-one

IUPAC Name

2,6,7-trimethyl-1H-quinazolin-4-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)12-8(3)13-11(9)14/h4-5H,1-3H3,(H,12,13,14)

InChI Key

GWVHVSCMHPKJLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=NC2=O)C

Isomeric SMILES

CC1=CC2=C(C=C1C)NC(=NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.